4-Oxo-1-vinylcyclohexanecarboxylic acid

Description

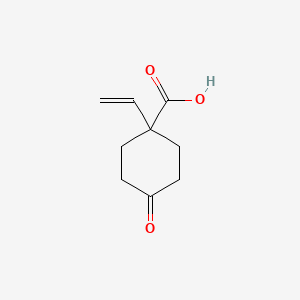

4-Oxo-1-vinylcyclohexanecarboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with:

- A ketone group at position 4 (4-oxo),

- A carboxylic acid group at position 1 (1-carboxylic acid),

- A vinyl group (-CH=CH₂) at position 1 (1-vinyl).

The IUPAC nomenclature follows definitive rules where "oxo" denotes the ketone, and substituents are prioritized based on functional group hierarchy .

Properties

IUPAC Name |

1-ethenyl-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h2H,1,3-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBQGRWQZKHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC(=O)CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Oxo-1-vinylcyclohexanecarboxylic acid can be achieved through several routes. One common method involves the hydrolysis of dicarboxylic esters, which can be mediated by silica at elevated temperatures . This process involves the formation of silyl esters on the silica gel surface, which are then cleaved under mild conditions to yield the desired monoester. Another approach involves the oxidative decarboxylation of oxamic acids, which can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means .

Chemical Reactions Analysis

4-Oxo-1-vinylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Oxo-1-vinylcyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-1-vinylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. Its vinyl group allows it to undergo addition reactions, while the ketone and carboxylic acid groups enable it to participate in redox and acid-base reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares 4-oxo-1-vinylcyclohexanecarboxylic acid with structurally similar compounds:

Key Observations:

- Substituent Effects :

- Vinyl vs. Aryl Groups : The vinyl group in the target compound confers higher reactivity (e.g., susceptibility to radical polymerization) compared to aryl-substituted analogs, which are more sterically hindered and electronically stabilized .

- Carboxylic Acid Acidity : Electron-withdrawing groups (e.g., 3-chlorophenyl) increase acidity (lower pKa), while alkyl groups (e.g., cis-2-methyl) decrease it .

- Melting Points : The parent compound (4-oxocyclohexanecarboxylic acid) has a well-defined melting range (65–71°C), while substituted derivatives lack reported data, likely due to varied crystallinity .

Reactivity and Functional Group Interactions

- Ketone Reactivity : The 4-oxo group participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to form alcohols). Steric hindrance from substituents at position 1 may slow these reactions in aryl-substituted analogs .

- Vinyl Group Reactivity : The vinyl substituent enables Diels-Alder cycloadditions or free-radical polymerization, distinguishing the target compound from analogs with inert aryl groups .

- Carboxylic Acid Derivatives : All analogs can form esters, amides, or salts, but bulky substituents (e.g., p-tolyl) may hinder derivatization .

Biological Activity

4-Oxo-1-vinylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring with a ketone group and a vinyl group. Its molecular formula is C8H10O5, and it has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Weight : 186.16 g/mol

- CAS Number : 58230-12-9

- IUPAC Name : 4-Oxocyclohexane-1,1-dicarboxylic acid

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Oxidation : Cyclohexane-1,1-dicarboxylic acid can be oxidized using agents like potassium permanganate or chromium trioxide under acidic conditions.

- Catalytic Methods : More efficient industrial methods may include catalytic oxidation or electrochemical processes aimed at maximizing yield and minimizing environmental impact.

The biological activity of this compound and its derivatives is primarily attributed to their ability to interact with various biological targets. This includes:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : They can interfere with cellular signaling processes, affecting cell proliferation and apoptosis.

Potential Applications

Research indicates that derivatives of this compound may possess:

- Antimicrobial Properties : Some studies have shown effectiveness against bacterial strains, suggesting potential use in antimicrobial formulations.

- Anticancer Activity : Preliminary findings indicate that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy of the compound against various pathogens.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Findings : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

-

Cytotoxicity Assay

- Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, highlighting its potential for further development as an anticancer agent.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C8H10O5 | Antimicrobial, Anticancer |

| 4-Oxocyclohexane-1,2-dicarboxylic acid | C8H10O6 | Moderate Antimicrobial |

| 4-Oxocyclohexane-1,3-dicarboxylic acid | C8H10O6 | Low Cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.